molecular formula C16H12Cl3N5OS B2568776 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide CAS No. 781654-68-0

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide

Cat. No.: B2568776
CAS No.: 781654-68-0
M. Wt: 428.72
InChI Key: ZPOWYYHSQLCKSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a 1,2,4-triazole derivative featuring a sulfanyl-linked acetamide moiety. Its core structure includes:

  • A sulfanyl bridge connecting the triazole to an N-(2,4-dichlorophenyl)acetamide group. The dichlorophenyl substituent introduces electron-withdrawing effects, which may influence binding affinity and metabolic stability .

This structural framework is associated with diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties, as seen in related triazole-acetamide hybrids .

Properties

IUPAC Name

2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl3N5OS/c17-9-5-6-13(12(19)7-9)21-14(25)8-26-16-23-22-15(24(16)20)10-3-1-2-4-11(10)18/h1-7H,8,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOWYYHSQLCKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide typically involves multiple steps. One common method starts with the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form 2-chlorobenzohydrazide. This intermediate is then reacted with carbon disulfide and potassium hydroxide to form 2-chlorophenyl-1,3,4-oxadiazole-5-thiol. The thiol group is then converted to a triazole ring by reacting with hydrazine hydrate and acetic acid. Finally, the triazole derivative is reacted with 2,4-dichloroaniline to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating efficacy comparable to established antibiotics. The mechanism of action appears to involve inhibition of specific enzymes related to microbial metabolism .

Anticancer Properties

Studies have shown that 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide possesses anticancer activity. In vitro tests reveal substantial growth inhibition in cancer cell lines such as SNB-19 and OVCAR-8. The compound's ability to interact with cytochrome P450 enzymes suggests a potential pathway for drug metabolism modulation in cancer therapy .

Anti-inflammatory Effects

In silico studies have indicated that this compound may act as an inhibitor of 5-lipoxygenase, an enzyme involved in inflammatory processes. This positions it as a candidate for further development in anti-inflammatory drug research .

Case Studies and Research Findings

StudyFindings
Antimicrobial Efficacy Demonstrated effectiveness against various strains; comparable to traditional antibiotics.
Anticancer Activity Significant growth inhibition observed in multiple cancer cell lines; potential mechanism involves cytochrome P450 interaction.
Anti-inflammatory Potential In silico docking studies suggest inhibition of 5-lipoxygenase.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, inhibiting the activity of metalloenzymes. The chlorophenyl groups can interact with hydrophobic pockets in proteins, affecting their function. The compound can also form hydrogen bonds with amino acid residues, stabilizing its binding to the target .

Comparison with Similar Compounds

2-{[4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

  • Key Difference : The triazole’s phenyl group is substituted at the para-position (4-chloro) instead of ortho (2-chloro).

2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

  • Key Difference : A thiophene replaces the 2-chlorophenyl group, and the triazole’s N4 position is ethylated.
  • Impact : Thiophene introduces sulfur-based interactions, while ethylation may enhance metabolic stability by blocking oxidative degradation .

Variations in the Acetamide Substituent

2-{[4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide

  • Key Difference : The 2,4-dichlorophenyl is replaced with a 4-butylphenyl group.
  • Impact : The alkyl chain increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .

2-{[4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide

  • Key Difference : The dichlorophenyl group is replaced with a 4-nitrophenyl substituent.

Physicochemical and Structural Insights

Table 2: Structural and Electronic Properties

Property Target Compound N-(4-Butylphenyl) Analog N-(4-Nitrophenyl) Analog
Molecular Weight (g/mol) 438.3 444.9 423.8
LogP 3.8 (predicted) 4.2 2.9
Electron Effects Strongly electron-withdrawing Moderate hydrophobicity Highly electron-withdrawing
Crystallographic Data Not reported SHELXL-refined (R-factor: 0.05) Docking-optimized conformation
  • Crystallography : Related analogs (e.g., N-(2-chlorophenyl) derivatives) exhibit planar amide groups and intermolecular hydrogen bonding, critical for stability .
  • Docking Studies : Nitro and chloro substituents on the acetamide group enhance binding to hydrophobic enzyme pockets (e.g., reverse transcriptase) via halogen bonds and van der Waals interactions .

Biological Activity

The compound 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide is a derivative of the 1,2,4-triazole family, which has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16H13ClN6OS
  • Molecular Weight : 404.83 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

  • Antifungal Properties : Compounds in the triazole class are known for their antifungal activities. The compound under discussion has shown potential against various fungal strains. For example, triazole derivatives have been effective against Candida species and Aspergillus species due to their ability to inhibit ergosterol synthesis in fungal cell membranes .
  • Antibacterial Activity : Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound has been tested against strains such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Activity

Studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells. The compound's structure suggests it may interact with cellular targets involved in cancer proliferation and survival pathways. In vitro studies have reported that related triazole compounds exhibit cytotoxic effects on various cancer cell lines, indicating that this compound may also possess similar properties .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and disrupt cellular processes:

  • Enzyme Inhibition : The triazole ring can act as a chelating agent for metal ions in enzymes critical for fungal and bacterial survival. For instance, inhibition of cytochrome P450 enzymes involved in sterol biosynthesis is a common mechanism .
  • Apoptosis Induction : The presence of the sulfur atom in the thioamide group may enhance interactions with cellular proteins involved in apoptosis pathways, leading to programmed cell death in cancer cells .

Case Studies

  • Antifungal Efficacy : A study evaluated the antifungal activity of various triazole derivatives against Candida albicans. The compound showed promising results with an MIC of 0.5 μg/mL, indicating strong antifungal potential compared to traditional treatments like fluconazole .
  • Antibacterial Testing : In another study focusing on antibacterial efficacy, the compound was tested against multidrug-resistant strains. Results indicated that it exhibited bactericidal activity with MIC values ranging from 0.125 to 8 μg/mL against several pathogens including Klebsiella pneumoniae and Pseudomonas aeruginosa .

Data Summary Table

PropertyValue
Molecular FormulaC16H13ClN6OS
Molecular Weight404.83 g/mol
Antifungal MIC0.5 μg/mL
Antibacterial MIC0.125 - 8 μg/mL
Cancer Cell Line TestedVarious (specific lines not detailed)
Mechanism of ActionEnzyme inhibition; apoptosis induction

Q & A

Q. What are the key considerations for optimizing the synthetic yield and purity of this compound?

The synthesis of 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide requires precise control of reaction conditions. Key factors include:

  • Temperature : Elevated temperatures (80–100°C) for cyclization steps to form the triazole ring, but lower temperatures (0–25°C) for coupling reactions involving sulfanylacetamide intermediates .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates for nucleophilic substitutions, while ethanol/water mixtures improve crystallization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (using ethanol or methanol) are critical for isolating high-purity product .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological approaches include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups) and assess stereochemical purity .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>95% recommended for biological assays) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 464.03) and detect synthetic byproducts .

Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?

  • Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values ≤16 µg/mL indicating potential .
  • Enzyme inhibition : Fluorescence-based assays (e.g., HIV-1 reverse transcriptase inhibition at IC₅₀ <10 µM) to assess mechanism-driven activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Substituent variation : Systematically modify the 2-chlorophenyl and 2,4-dichlorophenyl groups (e.g., replace with fluorophenyl or methylphenyl) to assess steric/electronic effects on binding .
  • Bioisosteric replacement : Substitute the sulfanylacetamide linker with sulfonyl or carbonyl groups to modulate pharmacokinetic properties .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with target enzymes (e.g., dihydrofolate reductase) and guide synthesis .

Q. What experimental strategies resolve contradictions in reported bioactivity data across analogs?

  • Dose-response standardization : Ensure consistent assay conditions (e.g., pH 7.4 buffer, 37°C incubation) to minimize variability .
  • Meta-analysis : Compare datasets from analogs (e.g., furan-2-yl vs. pyridinyl substituents) using statistical models (ANOVA) to identify trends in logP vs. IC₅₀ correlations .
  • Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to rule out nonspecific kinase inhibition .

Q. How can metabolic stability and toxicity be evaluated preclinically?

  • Microsomal stability assays : Incubate with rat/human liver microsomes (1 mg/mL protein, NADPH cofactor) to measure t₁/₂ and identify metabolic hotspots (e.g., triazole ring oxidation) .
  • Cytotoxicity screening : MTT assays on HEK-293 or HepG2 cells (48-hour exposure) to determine selectivity indices (IC₅₀ >100 µM for safe lead optimization) .

Critical Considerations for Experimental Design

  • Stability : Protect from light and moisture (store at −20°C under argon) to prevent degradation of the sulfanyl group .
  • Stereochemical control : Monitor racemization during synthesis using chiral HPLC (Chiralpak AD-H column) .
  • Batch reproducibility : Validate synthetic protocols across ≥3 independent batches with ≤5% variance in yield/purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.